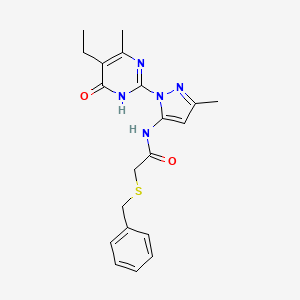

2-(benzylthio)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Description

The compound “2-(benzylthio)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” is a heterocyclic acetamide derivative featuring a pyrazole core linked to a dihydropyrimidinone moiety and a benzylthioacetamide side chain. Its structure integrates key pharmacophores:

- Pyrazole ring: The 3-methyl-1H-pyrazol-5-yl substituent provides steric bulk and metabolic stability.

- Benzylthioacetamide side chain: The benzylthio group enhances lipophilicity, which may influence membrane permeability and target binding.

Synthetic routes likely involve coupling a benzylthio-acetic acid derivative with a pyrazole-amine intermediate via carbodiimide-mediated amidation, as seen in analogous acetamide syntheses . Characterization via $ ^1H $ NMR (similar to ’s compound) would reveal diagnostic peaks for the benzylthio (δ ~4.11 ppm, SCH$_2$), pyrazole (δ ~6.05 ppm, CH-5), and dihydropyrimidinone (δ ~12.50 ppm, NH) groups .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-4-16-14(3)21-20(23-19(16)27)25-17(10-13(2)24-25)22-18(26)12-28-11-15-8-6-5-7-9-15/h5-10H,4,11-12H2,1-3H3,(H,22,26)(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJZLNCZMXDHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CSCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that combines various functional groups known for their biological activities. This article delves into the compound's synthesis, biological activity, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 472.58 g/mol. The structure features a benzylthio group, a pyrimidine core, and a pyrazole moiety, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the condensation of benzylthio derivatives with pyrimidine and pyrazole intermediates. The precise conditions required for high yield and purity include controlled temperatures and the use of specific catalysts.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives containing benzylthio groups have shown significant antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The mechanism often involves inhibition of bacterial folate synthesis pathways, similar to that of traditional sulfonamides.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Klebsiella pneumoniae | Notable inhibition |

Antifungal Activity

In addition to antibacterial properties, compounds related to this structure have demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus species. These findings suggest a broad-spectrum efficacy which could be beneficial in treating infections caused by resistant strains .

Anticancer Potential

Research has also explored the anticancer properties of similar compounds. The presence of pyrimidine and pyrazole rings has been linked to the inhibition of cancer cell proliferation in various in vitro studies. The exact mechanisms often involve the induction of apoptosis or cell cycle arrest in cancer cells .

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors that regulate cellular processes, thereby modulating responses.

- Disruption of Cellular Processes : By interfering with DNA or RNA synthesis, it can affect cell growth and replication.

Case Studies

Recent studies have focused on synthesizing new derivatives based on this compound structure to enhance its biological activity. For example, a series of benzylthio-pyrimidine derivatives were evaluated for their antimicrobial properties, revealing that modifications significantly improved their efficacy against resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(benzylthio)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzylthio-pyrimidines have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents in clinical settings.

Anticancer Properties

Studies have highlighted the potential of pyrimidine derivatives in cancer treatment. The incorporation of the benzylthio group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. For example, related compounds have been evaluated for their ability to induce apoptosis in cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that similar structures can modulate enzyme activity through competitive inhibition mechanisms, making them candidates for drug development targeting metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported that a series of benzylthio-pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR) indicating that modifications on the benzyl group could enhance potency.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives of the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death . This suggests a promising avenue for developing new anticancer therapies.

Case Study 3: Enzyme Inhibition

Research exploring the inhibition of dihydrofolate reductase (DHFR) by pyrimidine derivatives indicated that compounds with similar structures significantly reduced enzyme activity. This inhibition is crucial for developing antifolate drugs used in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

*Estimated using fragment-based logP calculations.

Key Observations

The 3-methyl-pyrazole substituent may reduce metabolic oxidation relative to unsubstituted pyrazoles, as methyl groups block cytochrome P450-mediated degradation.

Physicochemical Properties: The benzylthio group in the target compound increases logP compared to benzyl analogues (e.g., ’s compound), suggesting better membrane permeability but lower aqueous solubility. Compounds with polar substituents (e.g., phenoxyacetamide in ) exhibit higher solubility but may suffer from reduced bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization of the pyrimidinone and pyrazole rings, whereas simpler analogues (e.g., ) achieve moderate yields (66%) with fewer steps . Coupling reagents like HBTU (used in ) are critical for amide bond formation in similar acetamide derivatives .

Biological Implications: Dihydropyrimidinones are associated with kinase inhibition (e.g., EGFR, CDK), while pyrazoles often modulate inflammatory targets (e.g., COX-2) . The target compound’s hybrid structure may confer dual activity.

Analytical and Computational Insights

- Crystallography : SHELX programs () are widely used for small-molecule refinement, enabling precise determination of the target compound’s crystal structure and hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(benzylthio)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, and what challenges are commonly encountered?

- Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions, including condensation of pyrimidinone intermediates with functionalized pyrazole-acetamide precursors. Controlled copolymerization strategies, as seen in polycationic dye-fixative syntheses (e.g., P(CMDA-DMDAAC)s), can inform optimization of reaction conditions such as temperature and stoichiometry . Challenges include side reactions at the benzylthio moiety and dihydropyrimidinone oxidation; inert atmospheres and low-temperature steps are recommended.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : X-ray crystallography (via SHELX software for refinement ), H/C NMR (as exemplified in tetrazolylbiphenyl derivative studies ), and high-resolution mass spectrometry (HRMS) are essential. For crystallography, SHELXL refinement protocols ensure accurate determination of stereochemistry and hydrogen bonding . NMR assignments require careful analysis of pyrazole and pyrimidinone proton environments .

Q. How is purity assessed for this compound in compliance with pharmacopeial standards?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5 ) is standard. Residual solvents and impurities are quantified via GC-MS, adhering to pharmacopeial guidelines for limit thresholds .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved during structural validation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in dihydropyrimidinone moieties). Multi-technique validation is critical:

- X-ray crystallography confirms static solid-state structures .

- Variable-temperature NMR identifies equilibrium shifts in solution .

- DFT calculations model tautomeric energy differences to reconcile data .

Q. What experimental design strategies optimize reaction yield and selectivity for large-scale synthesis?

- Methodological Answer : Design of Experiments (DoE) principles, as applied in flow-chemistry optimizations (e.g., Omura-Sharma-Swern oxidation ), can systematically evaluate factors like catalyst loading, solvent polarity, and reaction time. Response surface modeling identifies optimal conditions while minimizing byproduct formation .

Q. What mechanistic insights exist for key reactions in the compound’s synthesis (e.g., benzylthio group incorporation)?

- Methodological Answer : Thioether formation likely proceeds via nucleophilic substitution (SN2) at a benzyl bromide intermediate. Kinetic studies (e.g., monitoring via H NMR ) and isotopic labeling can elucidate pathways. Competing elimination pathways under basic conditions necessitate pH control .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis assess degradation. Photoinstability of the dihydropyrimidinone ring requires amber glass storage. Lyophilization improves long-term stability for hygroscopic batches .

Q. What orthogonal methods validate the compound’s biological activity assays to avoid false positives?

- Methodological Answer : Combine enzymatic assays (e.g., target kinase inhibition) with cellular uptake studies (LC-MS quantification) and SPR binding kinetics. Pharmacopeial buffer systems (pH 6.5 ) ensure assay reproducibility. Negative controls using structurally analogous inactive compounds are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.